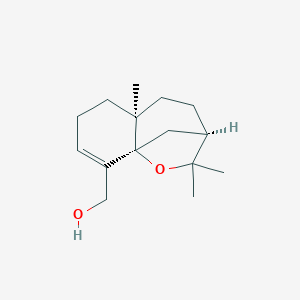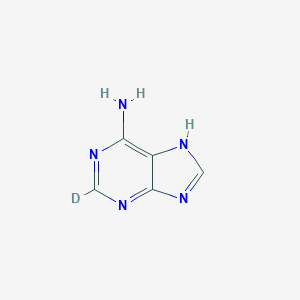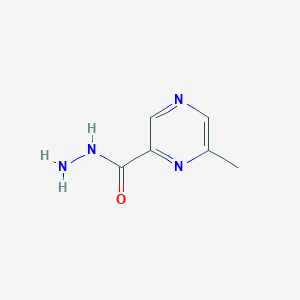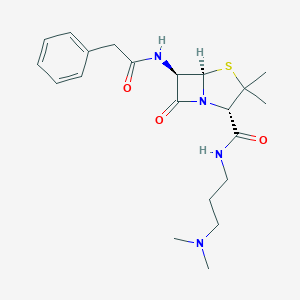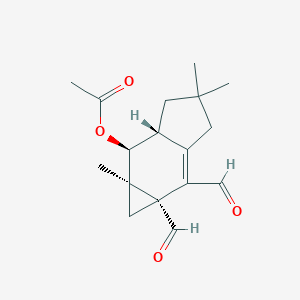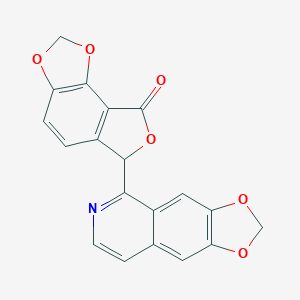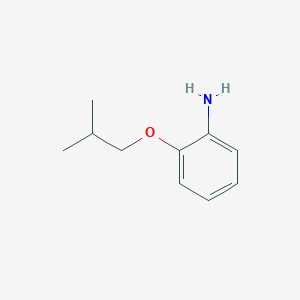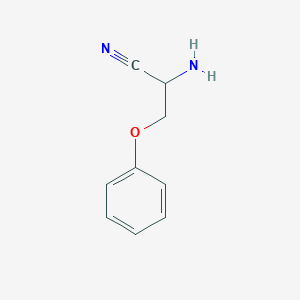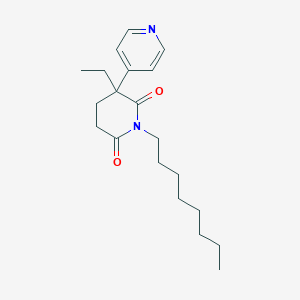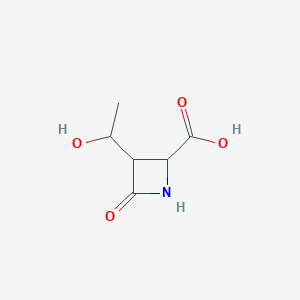![molecular formula C8H12N4O2 B009013 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile CAS No. 19706-80-0](/img/structure/B9013.png)
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile, also known as CHDMN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain lipids, which could have implications for the treatment of diseases such as cancer.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile are still being studied. However, preliminary research suggests that 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile may have anti-cancer properties, as well as potential applications in the treatment of other diseases.
Advantages And Limitations For Lab Experiments
One advantage of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is that it is relatively easy to synthesize and purify, making it a useful reagent in organic chemistry. However, one limitation of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile is that its mechanism of action is not fully understood, which could make it difficult to develop as a drug candidate.
Future Directions
There are several potential future directions for research on 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile. One area of interest is the development of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile as a drug candidate for the treatment of cancer and other diseases. Another area of interest is the study of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile's mechanism of action, which could provide insights into the development of new drugs. Additionally, further research is needed to determine the safety and efficacy of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile in humans.
Synthesis Methods
The synthesis of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile involves the reaction of 2-cyano-1-hydroxypropan-2-yl diazoacetate with 2-methyl-3-hydroxybutyronitrile. This reaction results in the formation of 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile, which can be purified and isolated using various techniques.
Scientific Research Applications
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been used as a reagent for the synthesis of various compounds. In biochemistry, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been shown to have potential as an inhibitor of certain enzymes, which could have implications for the treatment of various diseases. In pharmacology, 2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile has been studied for its potential as a drug candidate for the treatment of cancer and other diseases.
properties
CAS RN |
19706-80-0 |
|---|---|
Product Name |
2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile |
Molecular Formula |
C8H12N4O2 |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
2-[(2-cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile |
InChI |
InChI=1S/C8H12N4O2/c1-7(3-9,5-13)11-12-8(2,4-10)6-14/h13-14H,5-6H2,1-2H3 |
InChI Key |
VUDVPVOIALASLB-UHFFFAOYSA-N |
SMILES |
CC(CO)(C#N)N=NC(C)(CO)C#N |
Canonical SMILES |
CC(CO)(C#N)N=NC(C)(CO)C#N |
Other CAS RN |
19706-80-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



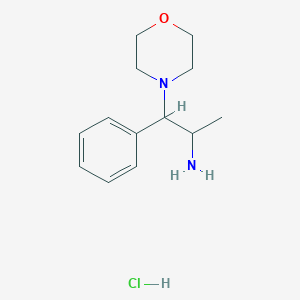
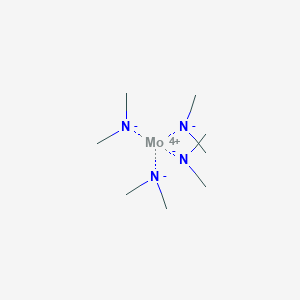
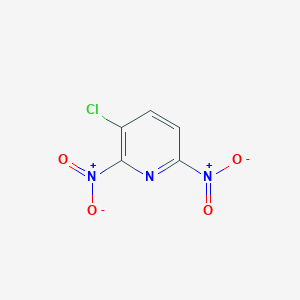
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
